molecular formula C9H10IN3 B11842314 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11842314
M. Wt: 287.10 g/mol
InChI Key: SSZCJORJHZRJPG-UHFFFAOYSA-N
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Description

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the iodination of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound .

Mechanism of Action

The mechanism of action of 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation . The compound’s iodine atom can also participate in halogen bonding, influencing its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific halogen interactions, such as in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

3-iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10IN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3

InChI Key

SSZCJORJHZRJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)I)C

Origin of Product

United States

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